4-(aminomethyl)-2,6-dichlorophenol hydrochloride
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Overview
Description
4-(Aminomethyl)-2,6-dichlorophenol hydrochloride is a chemical compound with the molecular formula C7H8Cl2NO·HCl. It is a derivative of phenol, where the phenolic hydrogen is substituted by an aminomethyl group and two chlorine atoms at the 2 and 6 positions. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-2,6-dichlorophenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichlorophenol.
Aminomethylation: The phenol undergoes aminomethylation using formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2,6-dichlorophenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
4-(Aminomethyl)-2,6-dichlorophenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-2,6-dichlorophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological pathways. The chlorine atoms enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzonitrile hydrochloride
- 4-(Aminomethyl)benzoic acid
- 2,6-Dichlorophenol
Comparison
4-(Aminomethyl)-2,6-dichlorophenol hydrochloride is unique due to the presence of both aminomethyl and dichloro substituents on the phenol ring. This combination imparts distinct chemical and biological properties, such as increased reactivity and enhanced biological activity, compared to similar compounds that lack one or both of these substituents.
Properties
CAS No. |
916213-68-8 |
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Molecular Formula |
C7H8Cl3NO |
Molecular Weight |
228.5 g/mol |
IUPAC Name |
4-(aminomethyl)-2,6-dichlorophenol;hydrochloride |
InChI |
InChI=1S/C7H7Cl2NO.ClH/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H,3,10H2;1H |
InChI Key |
UZSYLONLGWIXCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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